molecular formula C14H14N2O3 B3012244 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid CAS No. 861212-19-3

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid

Cat. No.: B3012244
CAS No.: 861212-19-3
M. Wt: 258.277
InChI Key: MPBCOLDQMXNXFC-UHFFFAOYSA-N
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Description

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid is a synthetic organic compound characterized by a pyrimidine core substituted with a methyl group at position 6, a phenyl ring at position 2, and a propanoic acid moiety linked via an ether oxygen at position 2.

Properties

IUPAC Name

2-(6-methyl-2-phenylpyrimidin-4-yl)oxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-9-8-12(19-10(2)14(17)18)16-13(15-9)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBCOLDQMXNXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=C2)OC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a guanidine derivative.

    Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using appropriate halides and a base.

    Esterification and Hydrolysis: The propanoic acid moiety is introduced via esterification followed by hydrolysis.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanoic acid moiety.

    Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halides and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group results in the corresponding alcohol.

    Substitution: Substitution reactions yield various derivatives depending on the substituents introduced.

Scientific Research Applications

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group may enhance the compound’s binding affinity, while the propanoic acid moiety can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid, highlighting differences in substituents, molecular properties, and applications:

Compound Name (CAS) Substituents on Pyrimidine/Pyridine Core Molecular Formula Molecular Weight (g/mol) pKa (Predicted/Experimental) Key Applications/Notes Reference ID
2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid (1311278-53-1) Cl, CF₃ at pyridine positions 6 and 4 C₁₅H₁₁ClF₃NO₃ 345.7 3.14 ± 0.10 Herbicide intermediate; enhanced lipophilicity due to CF₃ group
2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid F, CF₃ at pyrimidine positions 4 and 6 C₁₄H₁₀F₄N₂O₂S 346.3 Not reported Agrochemical research; sulfur linkage may improve soil mobility
Quizalofop-ethyl (Ethyl 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]propanoate) Cl, quinoxaline substitution C₁₉H₁₇ClN₂O₄ 372.8 Not reported Commercial herbicide (ACCase inhibitor)
2-[(6-Chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid (840479-48-3) Cl, ethyl, chromen substitution C₁₅H₁₃ClO₅ 296.7 Not reported Pharmaceutical intermediate; chromen backbone may enhance UV stability

Key Comparative Insights:

  • Substituent Effects on Acidity: The trifluoromethyl (CF₃) group in 1311278-53-1 lowers the pKa (3.14) compared to unsubstituted propanoic acids (pKa ~4.8), enhancing ionization and bioavailability . The methyl and phenyl groups in the target compound may similarly modulate acidity.
  • Biological Activity: Sulfur-containing analogs (e.g., 2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic acid) exhibit improved pesticidal activity due to thioether linkages, whereas ether-linked compounds like the target may prioritize environmental stability .
  • Agrochemical Relevance: Quizalofop-ethyl demonstrates that propanoic acid esters are effective herbicides, suggesting the target compound (if esterified) could share mechanisms like acetyl-CoA carboxylase (ACCase) inhibition .

Research Findings and Limitations

While the provided evidence lacks direct data on this compound, insights from analogs indicate:

  • Synthetic Feasibility: The compound can likely be synthesized via nucleophilic substitution of 4-hydroxy-6-methyl-2-phenylpyrimidine with methyl 2-chloropropanoate, followed by hydrolysis, as seen in ’s methodology .
  • Crystallographic Behavior: Pyrimidine-propanoic acid hybrids (e.g., ) form hydrogen-bonded networks (C–H···O) in crystal structures, which may influence solid-state stability .
  • Knowledge Gaps: Experimental data on solubility, toxicity, and bioactivity of the target compound are absent in the reviewed literature.

Biological Activity

2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a pyrimidine ring with specific substitutions that may influence its interaction with biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The molecular formula for this compound is C14H14N2O3. Its structure includes a pyrimidine ring substituted with a methyl group and a phenyl group, linked to a propanoic acid moiety through an ether bond (–O–). This unique configuration is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC14H14N2O3
Molecular Weight258.28 g/mol
IUPAC Name2-(6-methyl-2-phenylpyrimidin-4-yl)oxypropanoic acid
CAS Number861212-19-3

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in key physiological processes. The pyrimidine ring can engage in hydrogen bonding and π-stacking interactions, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways. The phenyl group may enhance binding affinity due to increased hydrophobic interactions, while the propanoic acid moiety can affect solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, suggesting that this compound might exhibit similar effects. In vitro studies are necessary to confirm its efficacy against specific pathogens.

Anticancer Properties

Preliminary studies suggest that compounds containing the pyrimidine scaffold possess anticancer activity. For example, certain derivatives have been reported to inhibit cell proliferation in cancer cell lines such as MCF-7 and MDA-MB-231. The potential for synergistic effects when combined with established chemotherapeutic agents like doxorubicin warrants further investigation.

Case Studies and Research Findings

  • Antitumor Activity : A study examining the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications at specific positions significantly enhanced their cytotoxicity against cancer cell lines. This suggests a promising avenue for developing new anticancer agents based on the core structure of this compound.
  • DPP-IV Inhibition : Research into similar compounds has highlighted their role as DPP-IV inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). The inhibition mechanism involves blocking the enzyme responsible for degrading incretin hormones, thus enhancing insulin secretion.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameBiological ActivityKey Features
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)acetic acidAntimicrobialSimilar scaffold
2-[(6-Methyl-2-phenyl-4-pyrimidinyl)butanoic acidAntitumorLonger carbon chain
2-(4-Pyridinyl)-propanoic acidDPP-IV InhibitorDifferent heterocyclic structure

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